molecular formula C5H12N2O3S B239045 Chloridovanadic acid diethyl ester CAS No. 1635-99-0

Chloridovanadic acid diethyl ester

Cat. No.: B239045
CAS No.: 1635-99-0
M. Wt: 195.54 g/mol
InChI Key: JQISKFHDRXWPQR-UHFFFAOYSA-N
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Description

Chloridovanadic acid diethyl ester is a vanadium-based organometallic compound characterized by a central vanadium atom coordinated with chloride ligands and esterified with diethyl groups. Vanadium esters are often studied for their redox activity and catalytic properties, particularly in oxidation reactions .

Properties

CAS No.

1635-99-0

Molecular Formula

C5H12N2O3S

Molecular Weight

195.54 g/mol

IUPAC Name

ethanol;oxovanadium;hydrochloride

InChI

InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;;

InChI Key

JQISKFHDRXWPQR-UHFFFAOYSA-N

SMILES

CCO.CCO.O=[V].Cl

Canonical SMILES

CCO.CCO.O=[V].Cl

Synonyms

Chloridovanadic acid diethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares chloridovanadic acid diethyl ester with structurally related esters, focusing on molecular properties and applications:

Compound Name Molecular Formula Molecular Weight CAS No. Key Applications/Properties
Diethyl phthalate C₁₂H₁₄O₄ 222.24 g/mol 84-66-2 Plasticizer, solvent in cosmetics
Methyl cyanoacetate C₄H₅NO₂ 99.09 g/mol 105-34-0 Organic synthesis (Knoevenagel condensation)
Ethyl cyanoacetate C₅H₇NO₂ 113.13 g/mol 105-56-6 Intermediate for pharmaceuticals
Ethanedioic acid diethyl ester C₆H₁₀O₄ 146.14 g/mol 95-92-1 Solvent, precursor for dyes
Isovaleraldehyde diethyl acetal C₉H₂₀O₂ 160.26 g/mol 3842-03-3 Flavoring agent, stabilizer

Notes:

  • Diethyl phthalate is widely regulated due to endocrine-disrupting properties, contrasting with the less-studied this compound, which may exhibit lower environmental toxicity .
  • Methyl cyanoacetate and ethyl cyanoacetate share reactivity in nucleophilic substitutions, but this compound’s vanadium center likely enhances its catalytic versatility in redox reactions .

Reactivity and Catalytic Performance

  • Vanadium Coordination : Unlike purely organic esters (e.g., diethyl phthalate), this compound’s vanadium-chloride core enables participation in transition metal-catalyzed reactions, such as epoxidation or sulfoxidation .
  • Ester Hydrolysis Stability : Compared to ethanedioic acid diethyl ester , vanadium esters may exhibit greater hydrolytic stability due to stronger metal-oxygen bonds, though this requires experimental validation .

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